6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
CAS No. |
5923-39-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
6-butyl-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-11-8-9-5-4-6-10(11)12-9/h9-10H,2-8H2,1H3 |
InChI Key |
WJWITLCTPIHCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CCCC1O2 |
Origin of Product |
United States |
The 8 Oxa 6 Azabicyclo 3.2.1 Octane Motif: a Structural Overview
The 8-oxa-6-azabicyclo[3.2.1]octane structural motif is a heterocyclic bridged system characterized by a bicyclic framework containing a piperidine (B6355638) and a tetrahydrofuran (B95107) ring sharing two bridgehead carbons and a nitrogen atom. The specific compound, 6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane, features a butyl group attached to the nitrogen atom at position 6. This substitution influences the compound's physicochemical properties, such as its lipophilicity and solubility.
The core scaffold is a variation of the well-known 8-azabicyclo[3.2.1]octane (nortropane) ring, where the C-8 methylene (B1212753) bridge is replaced by an oxygen atom. rsc.org This heteroatom substitution significantly alters the geometry and electronic properties of the molecule. The development of synthetic strategies to access functionalized 8-oxa-6-azabicyclo[3.2.1]octanes is an area of active research, often aimed at creating analogues of biologically important compounds. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6090-65-9 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
Academic Significance in Complex Molecule Synthesis
Bridged bicyclic systems are of profound academic significance due to the synthetic challenges they present and their utility in constructing complex molecular architectures. acs.org Their rigid conformation provides a stable and predictable three-dimensional template, which is invaluable in the design of molecules with specific biological targets.
The development of efficient synthetic reactions to construct these bridged rings is a long-standing goal in organic chemistry. nih.gov Methodologies such as cycloaddition reactions, including the [5+2] cycloaddition, provide powerful tools for assembling these intricate frameworks. acs.orgnih.gov Furthermore, these scaffolds serve as important bioisosteres, capable of replacing planar aromatic rings in drug candidates to improve physicochemical properties like solubility and metabolic stability. rsc.org The synthesis of bridged polycyclic natural products, many of which exhibit significant biological activity, often relies on the strategic formation of these core structures. beilstein-journals.org
Historical Context and Evolution of Azabicyclo 3.2.1 Octane Research
Strategic Approaches to the Construction of the 8-Oxa-6-azabicyclo[3.2.1]octane Framework
The assembly of the bridged 8-oxa-6-azabicyclo[3.2.1]octane skeleton is a significant synthetic challenge that has been addressed through various innovative cyclization strategies. These methods often involve the formation of multiple carbon-heteroatom bonds in a controlled manner to establish the characteristic bicyclic structure.
The use of epoxides as precursors is a powerful strategy for the synthesis of oxa-bridged bicyclic systems. The inherent strain of the three-membered ring facilitates nucleophilic attack, driving cyclization cascades.
An intramolecular formal [3+2] cycloaddition of epoxides with electron-deficient alkenes, promoted by lithium iodide, has been developed for the efficient construction of bridged oxa-[n.2.1] skeletons. acs.org This method allows for the creation of the 8-oxabicyclo[3.2.1]octane core from appropriately substituted epoxide precursors. acs.org When optically pure epoxides are used, the reaction proceeds with high stereoselectivity, yielding enantiomerically enriched products. acs.org
Another key approach involves the desymmetrization of meso-epoxides. researchgate.netresearchgate.net Chiral catalysts can be used to selectively open the epoxide ring, initiating a cyclization that forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. researchgate.net For instance, the enantioselective synthesis of tropanols has been achieved through the pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, catalyzed by chiral phosphoric acid. researchgate.net This strategy directly generates the bicyclic core with high enantioselectivity. researchgate.net
| Strategy | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular [3+2] Cycloaddition | Lithium Iodide (LiI) | High stereoselectivity with chiral substrates | acs.org |
| Desymmetrization of meso-Epoxides | Chiral Phosphoric Acid | Excellent enantioselectivity | researchgate.net |
| Alkylative Double Ring-Opening | Organolithium reagents | Enantioselective synthesis of amino alcohols | ox.ac.uk |
Aziridines, the nitrogen analogues of epoxides, are versatile precursors for constructing nitrogen-containing heterocycles. Their ring strain allows for regioselective ring-opening and subsequent cyclization.
A notable method is the intramolecular formal [3+2] cycloaddition of activated aziridines with electron-deficient alkenes. acs.org This reaction, promoted by lithium iodide, efficiently yields bridged aza-[n.2.1] skeletons, including the 8-azabicyclo[3.2.1]octane core. acs.org The reaction is effective for building both five- and six-membered rings fused to the aziridine-derived portion. acs.org
Furthermore, aziridines can react with a variety of internal π-nucleophiles in cyclization reactions to produce key nitrogen-containing structures. researchgate.net These intramolecular cyclizations are often more facile and general than their intermolecular counterparts. researchgate.net The success of these reactions can be influenced by factors such as the size of the ring being formed and the nature of the π-nucleophile. researchgate.net The regioselectivity of aziridine (B145994) ring-opening is a critical factor in determining the final product structure. nih.govmdpi.com
Radical cyclizations offer a powerful and mild approach to forming heterocyclic rings, including the 8-oxa-6-azabicyclo[3.2.1]octane framework. These reactions typically involve the intramolecular addition of a radical to an unsaturated bond.
The cyclization of nitrogen-centered radicals is a particularly effective method for synthesizing a wide variety of nitrogen heterocycles. organicreactions.org Similar to carbon-centered radicals, the 5-exo cyclization onto an internal unsaturation is the most common mode of ring closure. organicreactions.org These reactions can be initiated through various methods, including the use of stannanes, single-electron transfer processes, and photoredox catalysis. organicreactions.org
Domino-type radical addition/cyclization reactions of precursors like oxime ethers have been developed for the preparation of nitrogen-containing heterocycles. iupac.org These cascade reactions can rapidly build molecular complexity from simple starting materials. organicreactions.org The mild conditions and tolerance for numerous functional groups make radical cyclizations a valuable tool in heterocyclic synthesis. organicreactions.orgiupac.org
Cycloaddition reactions are among the most efficient methods for constructing cyclic and bicyclic systems, as they form multiple bonds in a single, often stereocontrolled, step.
The 1,3-dipolar cycloaddition is a particularly valuable tool for building the 8-oxa-6-azabicyclo[3.2.1]octane skeleton. semanticscholar.org This reaction involves the combination of a 1,3-dipole (such as a carbonyl ylide or an azomethine ylide) with a dipolarophile (like a vinyl ether). semanticscholar.orgrsc.org For example, the reaction between a carbonyl ylide, generated from a diazo compound with a rhodium catalyst, and a vinyl ether can produce the 8-oxa-2-azabicyclo[3.2.1]octane core. semanticscholar.org The use of chiral Lewis acids in conjunction with rhodium(II) complexes can achieve high diastereo- and enantioselectivities in these cycloadditions. rsc.orgehu.es
[5+2] cycloaddition reactions provide another powerful route to these bicyclic systems. nih.gov The reaction of 3-oxidopyrylium or 3-oxidopyridinium dipoles with alkenes can rapidly generate the complex oxa- and azabicyclo[3.2.1]octane skeletons. nih.gov
| Reaction Type | Reactants | Catalyst/Promoter | Key Feature | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Carbonyl Ylide + Vinyl Ether | Rhodium(II) complex / Lewis Acid | Stereoselective construction of the bicyclic core | semanticscholar.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Cyclic Azomethine Ylide + Acryloylpyrazolidinone | Rhodium(II) / Chiral Lewis Acid | High diastereo- and enantioselectivity | rsc.org |
| [5+2] Cycloaddition | TpMo(CO)₂(η-pyranyl) + Alkene | Brønsted Acid | Excellent exo-selectivity and enantiopurity | nih.gov |
Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.
Palladium-catalyzed reactions are widely used for the synthesis of azabicyclo[3.2.1]octane systems. An intramolecular palladium(II)-catalyzed cyclization of an acyclic precursor can construct the core of the bicyclic system. rsc.org Stille and Suzuki cross-coupling reactions have also been employed to synthesize precursors that can then undergo cyclization to form the desired framework. nih.gov
Gold catalysts have also emerged as powerful tools for this type of transformation. A Au(I)-catalyzed reaction of enynols can proceed via an oxonium/Prins-type cyclization to selectively synthesize 8-oxabicyclo[3.2.1]oct-2-enes. rsc.org This methodology offers good functional group tolerance and provides a novel approach to oxabicyclic systems. rsc.org
Enantioselective and Diastereoselective Synthesis of Azabicyclo[3.2.1]octane Derivatives
Controlling stereochemistry is paramount in the synthesis of biologically active molecules. Numerous methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold. ehu.esresearchgate.netrsc.org
Many stereoselective approaches rely on generating the bicyclic architecture from chiral, enantioenriched starting materials. ehu.es However, a significant focus has been on methods where the stereochemistry is established during the formation of the bicyclic ring itself. researchgate.netehu.esrsc.org
Asymmetric 1,3-dipolar cycloadditions, often employing a dual catalytic system of a rhodium complex and a chiral Lewis acid, can produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org The desymmetrization of achiral precursors, such as tropinone derivatives or meso-epoxides, using chiral catalysts is another powerful strategy. researchgate.netresearchgate.netehu.es For instance, enantioselective hydroboration or palladium-catalyzed asymmetric allylic alkylation can effectively desymmetrize achiral bicyclic compounds. ehu.es Gold-catalyzed domino processes have also been used for the diastereoselective synthesis of the 8-oxabicyclo[3.2.1]octane core, particularly in constructing multiple stereocenters, including quaternary ones. nih.gov
Asymmetric Catalysis in Stereocontrolled Bicyclic Construction
The enantioselective synthesis of the 8-oxa-6-azabicyclo[3.2.1]octane core is crucial for accessing biologically active molecules with specific stereochemistry. Asymmetric catalysis offers a powerful strategy to achieve this, often involving the creation of key stereocenters during the formation of the bicyclic system.
One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of cyclization reactions. For instance, rhodium(II) carboxylate catalysts have been effectively used in the decomposition of vinyldiazomethanes in the presence of furans, leading to the formation of 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives through a tandem cyclopropanation/Cope rearrangement mechanism. emory.edu The use of chiral rhodium(II) catalysts, such as rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate, can induce high levels of asymmetric induction (82–95% de). emory.edu
Another strategy employs dual catalytic systems. For example, the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides can be catalyzed by a combination of metal and organocatalysts to produce enantiomerically enriched 8-azabicyclo[3.2.1]octanes. acs.org Similarly, chiral dirhodium(II) carboxylate catalysts are effective in mediating the 1,3-dipolar cycloaddition of carbonyl ylides, which is a key step in the synthesis of endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural products. acs.org Chiral phosphoric acids have also been utilized as catalysts in the pseudotransannular ring opening of epoxide derivatives, leading to the formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Chiral Rhodium(II) Carboxylates | Tandem Cyclopropanation/Cope Rearrangement | High asymmetric induction (82-95% de) in the synthesis of oxabicyclo[3.2.1]octa-2,6-dienes. | emory.edu |
| Dual Catalytic Systems | 1,3-Dipolar Cycloaddition | Enables enantioselective synthesis of 8-azabicyclo[3.2.1]octanes from cyclic azomethine ylides. | acs.org |
| Chiral Phosphoric Acids | Pseudotransannular Epoxide Ring Opening | Excellent stereoselectivity in the formation of the 8-azabicyclo[3.2.1]octane core. | researchgate.net |
Desymmetrization Approaches for Chiral Scaffold Generation
Desymmetrization of meso or prochiral starting materials provides an elegant and efficient pathway to chiral, non-racemic 8-oxa-6-azabicyclo[3.2.1]octane derivatives. This strategy avoids the need for chiral starting materials or auxiliaries by introducing chirality into a symmetric precursor.
A notable example is the desymmetrization of achiral tropinone derivatives, which are structurally related to the 8-azabicyclo[3.2.1]octane core. rsc.org This can be achieved through enantioselective processes that differentiate between two enantiotopic groups of the starting material. researchgate.net For instance, chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides results in the desymmetrization of the starting material and the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with high stereoselectivity. researchgate.net
Another powerful desymmetrization strategy involves the use of chiral palladium catalysts in asymmetric allylic alkylation of N-protected tropinone derivatives. ehu.es This two-step sequence involves the formation of an enolate species followed by alkylation in the presence of a chiral ferrocenyl-type ligand, effectively creating a chiral center. ehu.es More recently, a rhodium(I)/diene-catalyzed carbene coupling reaction of arylboronic acids with β-hydroxy α-diazocarbonyl compounds has been developed, employing a remotely controlled desymmetrization strategy to furnish axially chiral alkylidene N-bridged [3.2.1] ring systems with excellent enantiocontrol. nih.gov
Substrate-Controlled Stereoselectivity in Ring-Forming Reactions
In the absence of external chiral catalysts, the inherent stereochemistry of the starting material can be used to direct the stereochemical outcome of ring-forming reactions. This substrate-controlled approach relies on the strategic placement of chiral centers in an acyclic precursor to guide the formation of the bicyclic system in a diastereoselective manner.
Many synthetic approaches to the 8-azabicyclo[3.2.1]octane scaffold rely on the enantioselective construction of an acyclic starting material that already contains the necessary stereochemical information. rsc.orgehu.es This pre-installed chirality then dictates the stereocontrolled formation of the bicyclic scaffold during the cyclization step. ehu.es
For example, an aza-Prins cyclization of (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine yields (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane in a highly diastereoselective fashion through an unexpected intramolecular nucleophilic attack. researchgate.net This demonstrates how the stereochemistry of the aldehyde starting material controls the formation of multiple stereocenters in the bicyclic product.
Functionalization and Derivatization of the Bicyclic Azabicyclo[3.2.1]octane Core
Regioselective Introduction of Peripheral Substituents on the Scaffold
The ability to selectively introduce substituents at various positions on the 8-oxa-6-azabicyclo[3.2.1]octane scaffold is essential for structure-activity relationship studies and the development of new analogs. Various methods have been developed to achieve regioselective functionalization.
One approach involves the use of directed lithiation. For example, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA can selectively generate a C-2 lithio species. acs.org Trapping this intermediate with reactive electrophiles leads to 2-functionalized pyrroles, which can be precursors to substituted bicyclic systems. acs.org
Another powerful strategy is the [5+2] cycloaddition reaction. Chiral η3-pyranyl- and η3-pyridinylmolybdenum scaffolds can undergo [5+2] cycloadditions with electron-deficient alkenes to deliver 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems with high enantiopurity and complete control over regiochemistry after demetalation. nih.gov This method allows for the installation of four stereocenters in a single step. nih.gov
Transformations of Functional Groups on the Bicyclic Framework
Once the 8-oxa-6-azabicyclo[3.2.1]octane core is constructed, further derivatization can be achieved by transforming existing functional groups on the bicyclic framework. These transformations allow for the synthesis of a diverse library of compounds from a common intermediate.
The 8-azabicyclo[3.2.1]octane framework can undergo various derivatization reactions. For example, dihydroxylation of an unsaturated analog using K2OsO4/NMO can produce an exo-diol as a single diastereomer. uni-regensburg.de The ester groups at the C6/C7 positions of the 8-azabicyclo[3.2.1]octane framework can be manipulated; for instance, hydrogenation followed by saponification can yield the corresponding dicarboxylic acid. uni-regensburg.de
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate structural details of bicyclic compounds in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the stereochemistry and conformational preferences of 6-azabicyclo[3.2.1]octane derivatives. rsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning the relative orientation of protons within the bicyclic framework. acs.org For instance, key NOESY correlations can confirm the chair conformation of the piperidine (B6355638) ring in these analogues. acs.org
The coupling constants between protons, particularly ³J(H,H) values, provide valuable information about dihedral angles and, consequently, the ring's conformation. rsc.org Furthermore, long-range ¹³C-¹H coupling constants can be measured to further refine the structural assignment. rsc.org Studies on related azabicyclic systems have shown that steric compression can significantly influence ¹H NMR chemical shifts, providing additional clues about the molecular geometry. acs.org
Dynamic NMR spectroscopy can be employed to study processes such as nitrogen inversion, which is a key conformational process in azabicyclic systems. The energy barrier for this inversion can be determined by monitoring the coalescence of NMR signals at different temperatures.
Below is a representative table of ¹H NMR data for a generic 6-substituted-8-oxa-6-azabicyclo[3.2.1]octane, illustrating typical chemical shifts and coupling constants that are critical for stereochemical and conformational analysis.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | NOESY Correlations |
| H-1 | 3.8 - 4.0 | m | - | H-2α, H-2β, H-7α, H-7β |
| H-2α | 1.8 - 2.0 | dd | J(H-2α, H-2β) = 12-14, J(H-2α, H-3α) = 4-6 | H-1, H-2β, H-3α |
| H-2β | 2.1 - 2.3 | ddd | J(H-2β, H-2α) = 12-14, J(H-2β, H-3β) = 8-10, J(H-2β, H-3α) = 2-4 | H-1, H-2α, H-3β |
| H-3α | 1.5 - 1.7 | m | - | H-2α, H-4α |
| H-3β | 1.9 - 2.1 | m | - | H-2β, H-4β |
| H-4α | 1.6 - 1.8 | m | - | H-3α, H-5 |
| H-4β | 2.0 - 2.2 | m | - | H-3β, H-5 |
| H-5 | 4.2 - 4.4 | t | J(H-5, H-4α/β) = 3-5 | H-4α, H-4β, H-7α, H-7β |
| H-7α | 2.5 - 2.7 | d | J(H-7α, H-7β) = 10-12 | H-1, H-5, H-7β |
| H-7β | 2.8 - 3.0 | d | J(H-7α, H-7β) = 10-12 | H-1, H-5, H-7α |
Note: This table is illustrative. Actual values depend on the specific substituents and solvent.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and offers insights into its conformational landscape. The combination of experimental data with quantum chemical calculations allows for accurate determination of molecular structures. proquest.com
The IR and Raman spectra of this compound analogues are characterized by specific vibrational modes corresponding to the bicyclic framework and the butyl substituent. Key vibrational frequencies include:
C-H stretching: Aliphatic C-H stretching vibrations from the butyl group and the bicyclic core are typically observed in the 2850-3000 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-N bond within the azabicyclic system usually appears in the 1000-1250 cm⁻¹ range.
C-O-C stretching: The ether linkage (C-O-C) of the oxabicyclo component gives rise to characteristic stretching bands, typically in the 1050-1150 cm⁻¹ region.
Ring deformation modes: The lower frequency region of the spectra (below 1000 cm⁻¹) contains complex vibrations corresponding to the deformation and puckering of the bicyclic rings.
Conformational changes can lead to shifts in vibrational frequencies. By comparing experimental spectra with those predicted from theoretical calculations for different conformers (e.g., chair vs. boat), it is possible to identify the most stable conformation in a given state (gas, liquid, or solid). proquest.com
Single-Crystal X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state packing. For analogues of 8-oxa-6-azabicyclo[3.2.1]octane, this technique has been used to confirm the absolute configuration and to provide precise bond lengths, bond angles, and torsion angles. researchgate.net
Crystallographic studies on related 8-azabicyclo[3.2.1]octane systems have confirmed the bicyclic ring's core structure. researchgate.net The data obtained from X-ray diffraction allows for a detailed analysis of the molecular geometry in the solid state. For example, in the crystal structure of a related compound, the piperidine ring was found to adopt a chair conformation. acs.org
The table below summarizes typical crystallographic parameters that would be obtained for a this compound analogue.
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
These parameters define the unit cell of the crystal and, along with the atomic coordinates, provide a complete picture of the molecule's solid-state architecture.
Conformational Analysis of the Bridged Bicyclic System
The bridged bicyclic nature of the 8-oxa-6-azabicyclo[3.2.1]octane system imposes significant conformational constraints.
Investigation of Ring Strain and Structural Rigidity
The bicyclo[3.2.1]octane framework is inherently strained due to the fusion of a six-membered ring and a five-membered ring, which share three atoms. This ring strain arises from deviations from ideal bond angles and torsional strain from eclipsed interactions. The rigid nature of this scaffold is a key feature that influences its chemical and biological properties. Computational modeling, such as Density Functional Theory (DFT), can be used to quantify the strain energy and to understand how substituents affect the rigidity of the system.
Preferred Conformations (e.g., Chair-like vs. Boat-like) and Their Determinants
The six-membered piperidine ring in the 8-oxa-6-azabicyclo[3.2.1]octane system can theoretically adopt several conformations, with the chair and boat forms being the most significant. researchgate.net For the related 8-oxabicyclo[3.2.1]octane system, NMR data and theoretical calculations have shown that the pyran ring generally adopts a chair conformation. researchgate.net However, in some substituted derivatives, a boat conformer may be present. researchgate.net
The preference for a particular conformation is determined by a balance of factors, including:
Steric Interactions: The butyl group on the nitrogen atom will prefer an equatorial position to minimize steric hindrance with the rest of the bicyclic system.
Torsional Strain: The chair conformation generally minimizes torsional strain by having all substituents on adjacent carbons in a staggered arrangement.
Dipole-Dipole Interactions: The relative orientation of polar bonds can influence conformational preference.
Computational studies on related 3-azabicyclo[3.2.1] systems have shown that the chair-like conformation is generally preferred. montclair.edu The energy difference between the chair and boat conformations provides a measure of the conformational stability.
Impact of Substituents on Conformational Preferences and Dynamics
The conformational landscape of this compound analogues is significantly influenced by the nature and position of various substituents on the bicyclic framework. These substituents dictate the preferred three-dimensional structure, the equilibrium between different conformers, and the energy barriers for interconversion. The primary conformational considerations for this scaffold involve the puckering of the six-membered piperidine ring and the orientation of the substituent on the nitrogen atom (N6).
The piperidine ring within the 6-azabicyclo[3.2.1]octane system generally adopts a chair conformation, which is typically more stable than the alternative boat or twist-boat forms. However, the presence of bulky substituents can shift this equilibrium. researchgate.net Computational studies on related azabicyclic systems have shown that while the chair conformer is energetically favored, the energy difference to a twist-boat conformation can be significant. For some bicyclo[3.2.1]octane systems, the boat conformer has been calculated to be substantially higher in energy than the chair form, reinforcing the prevalence of the chair conformation.
A critical aspect of the conformational dynamics is the inversion of the nitrogen atom, which leads to an equilibrium between two diastereomeric N-invertomers. The substituent at the N6 position—in the parent compound, a butyl group—can exist in either an axial or an equatorial orientation relative to the mean plane of the piperidine ring. The preferred orientation is governed by a balance of steric and electronic effects.
Detailed computational studies and NMR spectroscopic analyses on closely related N-substituted tropinones (8-azabicyclo[3.2.1]octan-3-ones) provide valuable quantitative insight into the energetics of this N-inversion process. academie-sciences.fr These studies demonstrate that the steric bulk of the N-substituent is a determining factor in the axial-equatorial equilibrium. While this data pertains to the analogous 8-azabicyclo[3.2.1]octane system, the principles are directly applicable to the 6-azabicyclo[3.2.1]octane core.
For instance, calculations show that smaller N-alkyl groups like ethyl have a slight preference for the equatorial position. As the steric bulk increases, this preference can change dramatically. An N-isopropyl group, for example, shows a slight preference for the axial position in the gas phase, while a much bulkier N-tert-butyl group strongly favors the equatorial position to avoid prohibitive steric clashes with the rest of the ring system. academie-sciences.fr Aromatic substituents such as phenyl are found to strongly prefer the axial orientation.
The following table summarizes the calculated free energy differences (ΔG) for the equatorial to axial inversion of various N-substituents on a related bicyclic system, illustrating the impact of substituent size on conformational preference.
| N-Substituent (R) | ΔG (eq → ax) in Gas Phase (kcal/mol) | Equatorial:Axial Ratio (Gas Phase) |
|---|---|---|
| Ethyl | 0.14 | 1.5 : 1 |
| Isopropyl | -0.56 | 0.21 : 1 |
| tert-Butyl | 2.0 | 279.0 : 1 |
| Phenyl | -2.0 | 0.0045 : 1 |
| Benzyl | 0.35 | 2.6 : 1 |
Reaction Mechanisms and Chemical Transformations Involving 6 Butyl 8 Oxa 6 Azabicyclo 3.2.1 Octane Systems
Mechanistic Pathways of Bridged Ring Formation
The construction of the 8-oxa-6-azabicyclo[3.2.1]octane core can be achieved through several sophisticated synthetic strategies, most notably through cycloaddition reactions. These methods allow for the efficient assembly of the complex bicyclic structure.
One prominent pathway is the 1,3-dipolar cycloaddition, which involves the reaction of a carbonyl ylide with a dipolarophile. semanticscholar.org For the synthesis of the core structure, a carbonyl ylide is typically generated in situ from an α-diazocarbonyl compound in the presence of a rhodium(II) catalyst. This reactive intermediate then undergoes a cycloaddition with a suitable dienophile, such as a vinyl ether, to form the bicyclic system. semanticscholar.org
Another powerful method is the [5+2] cycloaddition reaction. This approach can involve the reaction of 3-oxidopyridinium dipoles with alkenes to generate the azabicyclo[3.2.1]octene skeleton. nih.gov A variation involves a Brønsted acid-mediated [5+2] cycloaddition between 6-substituted η³-pyridinylmolybdenum scaffolds and electron-deficient alkenes. This method constructs the bicyclic core and allows for the installation of multiple stereocenters in a single, controlled step. nih.gov
Intramolecular cyclization reactions also provide a viable route. For instance, the intramolecular cyclization of aziridines bearing a π-nucleophile can be used to synthesize the related 6-azabicyclo[3.2.1]octane ring system. The success of this pathway is highly dependent on the substituent on the aziridine (B145994) nitrogen. nih.gov Similarly, intramolecular hydrogen abstraction promoted by N-radicals offers a pathway to the 8-oxa-6-azabicyclo[3.2.1]octane ring system from acyclic aminoalditol precursors. acs.org
The stereochemical outcome of ring closure is a critical aspect of synthesizing bicyclic systems. In 1,3-dipolar cycloaddition reactions used to form the 8-oxa-2-azabicyclo[3.2.1]octane skeleton (an isomer of the target scaffold), the reaction between a carbonyl ylide and a vinyl ether can proceed to form the endo adduct as the major product. The stereochemistry can be determined through spectroscopic methods like Nuclear Overhauser Effect (NOE) analysis. semanticscholar.org
In the context of [5+2] cycloadditions, excellent exo-selectivities are often obtained. nih.gov When chiral, non-racemic molybdenum scaffolds are used as precursors, the reaction can proceed with complete retention of enantiomeric purity, enabling the enantiocontrolled synthesis of oxa- and azabicyclo[3.2.1]octane derivatives. nih.gov This high degree of stereocontrol is a significant advantage, as it allows for the creation of four stereocenters, including one quaternary carbon, in a single step with predictable regio- and stereochemistry. nih.gov
Catalysis is fundamental to the efficiency and selectivity of the ring-forming reactions. Both Lewis acids and transition metals are employed to facilitate these transformations.
In 1,3-dipolar cycloadditions, rhodium(II) acetate (B1210297) dimer is commonly used to generate the necessary carbonyl ylide intermediate from a diazo precursor. semanticscholar.org The addition of a Lewis acid, such as lanthanum(III) triflate, can be crucial for the subsequent cycloaddition to proceed, promoting the reaction between the carbonyl ylide and the dipolarophile (e.g., butyl vinyl ether) to yield the desired bicyclic product. semanticscholar.org
Brønsted acids are effective catalysts for [5+2] cycloaddition reactions involving molybdenum π-complex scaffolds, enabling the generation of functionalized oxa- and azabicyclo[3.2.1]octenes in high yields. nih.gov For the formation of the related 6-azabicyclo[3.2.1]octane core, copper-catalyzed enantioselective alkene carboamination has been demonstrated as an effective method. In this process, a copper(II) catalyst complexed with a chiral ligand, such as (R,R)-Ph-Box, facilitates the intramolecular reaction, creating two new rings and two stereocenters with high enantioselectivity. nih.govscispace.com Hypervalent iodine reagents, sometimes in the presence of a Lewis acid or transition metal catalyst, can also mediate intramolecular cyclizations to form heterocyclic systems. dovepress.com
| Reaction Type | Catalyst System | Key Function | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Rh₂(OAc)₄ / Lanthanum(III) triflate | Generates carbonyl ylide and promotes cycloaddition | semanticscholar.org |
| [5+2] Cycloaddition | Brønsted Acid | Mediates cycloaddition of molybdenum scaffolds | nih.gov |
| Alkene Carboamination | Ph-Box-Cu₂ / MnO₂ | Catalyzes enantioselective intramolecular carboamination | nih.gov |
| Intramolecular N-Glycosidation | (Diacetoxyiodo)benzene / I₂ | Promotes N-amido radical formation for hydrogen abstraction | acs.org |
Reactivity Profiles of the Bicyclic Amine and Ether Functionalities
The chemical behavior of 6-butyl-8-oxa-6-azabicyclo[3.2.1]octane is dictated by the tertiary amine and the cyclic ether functionalities. The N-butyl group renders the nitrogen atom a tertiary amine, which is typically basic and nucleophilic. The lone pair of electrons on the nitrogen can participate in acid-base reactions and reactions with electrophiles. However, the steric hindrance imposed by the bicyclic framework and the butyl group can modulate its reactivity compared to a simple acyclic tertiary amine. The role of N-substitution is significant; for instance, in the synthesis of 6-azabicyclo[3.2.1]octanes via aziridine cyclization, the nature of the nitrogen substituent (e.g., nosyl vs. diphenylphosphinyl) determines whether the desired bicyclic ring system is formed. nih.gov
The ether linkage, forming the oxygen bridge (C1-O-C5), is generally stable under neutral and basic conditions. However, like other ethers, it can be susceptible to cleavage under strong acidic conditions, which could lead to ring-opening reactions. The rigid bicyclic structure imparts specific conformational constraints that influence the accessibility of both the nitrogen lone pair and the ether oxygen, thereby affecting their reactivity profiles. nih.gov
Intramolecular and Intermolecular Chemical Transformations
The this compound scaffold can undergo a variety of chemical transformations, allowing for further functionalization. These reactions can be either intramolecular, involving rearrangements or cyclizations within the molecule, or intermolecular, involving reactions with external reagents.
Intermolecular reactions typically involve the amine functionality. As a nucleophile, the nitrogen can react with alkyl halides or other electrophiles. The synthesis of various N-substituted 8-azabicyclo[3.2.1]octane derivatives often involves such reactions to introduce desired functional groups. google.com Intramolecular reactions are also well-documented for related systems. For example, an intramolecular 1,5-hydrogen abstraction promoted by an N-amido radical can be used to synthesize the 8-oxa-6-azabicyclo[3.2.1]octane ring system itself. acs.org
The 8-oxa-6-azabicyclo[3.2.1]octane scaffold can be subjected to oxidation and reduction reactions to modify its structure. Oxidation can occur at several positions. For instance, oxidative demetalation protocols are used to release the bicyclic core from metal complexes, which can result in the formation of an enone functionality. nih.gov Hypervalent iodine reagents can be used for the dehydrogenation of cyclic secondary amines, suggesting that the carbon atoms adjacent to the nitrogen in the 6-butyl derivative could be susceptible to oxidation. dovepress.com
Reduction reactions are typically employed to convert functional groups that have been installed on the bicyclic nucleus. For example, if a ketone or ester group is present on the scaffold, it can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org Hydrogenation is another common reduction method used to saturate double bonds that may be present in precursors to the final saturated scaffold. rsc.org
| Transformation Type | Reagent/Condition | Outcome | Reference |
|---|---|---|---|
| Oxidative Demetalation | Pyridinium dichromate (PDC) | Formation of enone on the scaffold | nih.gov |
| Dehydrogenation | Iodosobenzene | Oxidation of cyclic amines | dovepress.com |
| Reduction of Diene | LiAlH₄ / H₂ | Saturation of the bicyclic core | rsc.org |
| Reduction of Azide (B81097) | - | Formation of a primary amine on the scaffold | rsc.org |
Direct substitution on the saturated carbon atoms of the this compound nucleus is challenging due to the unreactive nature of C-H bonds. Therefore, functionalization is typically achieved by synthesizing the scaffold from already substituted precursors or by introducing functional groups that can subsequently be replaced. nih.gov
For example, in related azabicyclo[3.2.1]octane systems, a tosylate group can be introduced and subsequently displaced by a nucleophile like sodium azide, leading to the formation of an azido (B1232118) derivative with retention of configuration. rsc.org This azide can then be reduced to an amine, providing a handle for further functionalization. rsc.org The synthesis of derivatives often relies on building blocks where substituents are introduced early in the synthetic sequence, which are then carried through the ring-forming steps to yield the final substituted bicyclic product. nih.gov
Academic Applications of the 8 Oxa 6 Azabicyclo 3.2.1 Octane Scaffold in Modern Organic Synthesis
Role as Versatile Synthetic Intermediates and Chiral Building Blocks for Complex Molecules
The 8-oxa-6-azabicyclo[3.2.1]octane scaffold and its related aza- and oxabicyclic analogs are pivotal as versatile building blocks in the stereoselective synthesis of complex molecules, particularly tropane (B1204802) alkaloids and their derivatives. mdpi.comehu.esrsc.org Tropane alkaloids, which contain the 8-azabicyclo[3.2.1]octane core, exhibit a wide array of significant biological activities, making their synthesis a key focus for many research groups. ehu.esrsc.orgresearchgate.net
Methodologies for creating this scaffold often focus on achieving high stereochemical control. ehu.esresearchgate.net These strategies include desymmetrization of achiral tropinone (B130398) derivatives and enantioselective methods where the stereochemistry is established during the formation of the bicyclic system itself. ehu.esrsc.org For instance, enantioselective approaches to the 8-azabicyclo[3.2.1]octane core from achiral starting materials have seen a significant increase in development. ehu.es The rigid framework of these compounds allows for the installation of multiple stereocenters with high control, which is crucial for the synthesis of pharmaceutically relevant targets. nih.gov
The utility of these scaffolds extends to the synthesis of a variety of natural products and bioactive molecules. rsc.org They serve as key intermediates that can be elaborated into more complex structures. For example, functionalized 6-substituted oxa- and azabicyclo[3.2.1]octane derivatives have been generated in good yields and high enantiopurity, highlighting their potential in enantiocontrolled synthesis. nih.gov The development of efficient protocols to construct these skeletons remains a challenging but important task in modern synthetic chemistry. rsc.org
Scaffold Design for Probing Conformational Restriction in Chemical Reactions
Conformational restriction is a powerful strategy in medicinal and organic chemistry for designing ligands and probing structure-activity relationships. The rigid nature of the 8-oxa-6-azabicyclo[3.2.1]octane scaffold is ideally suited for this purpose. By incorporating this bicyclic system into a larger molecule, chemists can lock a specific conformation, which helps in understanding how the spatial arrangement of functional groups affects molecular interactions and reactivity.
This approach has been successfully applied in the design of selective enzyme inhibitors. For example, constraining a flexible piperidine (B6355638) core into a more rigid aza-bridged bicyclic scaffold, such as an azabicyclo[3.2.1]octane, was found to be beneficial for the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This strategy led to a five-fold boost in potency compared to the more flexible parent compound.
In another study, a conformational restriction strategy was used to develop highly selective mTOR kinase inhibitors. By replacing a flexible morpholine (B109124) group with conformationally restricted bicyclic systems like 8-oxa-3-azabicyclo[3.2.1]octane, researchers were able to investigate the influence of the scaffold's stereochemistry on selectivity. This approach led to the identification of compounds with significantly enhanced selectivity for mTOR over other kinases like PI3Kα. stanford.edu Computational analyses, such as Density Functional Theory (DFT), are used to investigate the conformational stability and rigidity of these scaffolds, confirming their value in mimicking low-energy conformations of more flexible structures. rsc.org
Polymerization Studies of Azabicyclic Lactam Derivatives
Bicyclic lactams derived from the 8-oxa-6-azabicyclo[3.2.1]octane framework, specifically 8-oxa-6-azabicyclo[3.2.1]octan-7-one, exhibit high reactivity in ring-opening polymerization (ROP), leading to the formation of novel polyamides. acs.orgresearchgate.net This high polymerizability is attributed to the significant ring strain of the bicyclic system. stanford.edu
The anionic ring-opening polymerization (AROP) is the most common method used for these monomers. rsc.orgmdpi.com The process is typically initiated by a strong base and an N-acyl lactam activator in a polar aprotic solvent. stanford.edumdpi.com Studies have shown that the polymerization of these bicyclic oxalactams can proceed rapidly under mild conditions, such as at room temperature or even lower. stanford.edu For the isomeric monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one, polymerization at 0 °C resulted in a nearly quantitative yield within minutes. stanford.edu
The resulting polyamides often possess unique and desirable properties. For instance, polymers derived from 8-oxa-6-azabicyclo[3.2.1]octan-7-one are hydrophilic and can be cast into hygroscopic membranes. Polyamides synthesized from 8-oxa-3-azabicyclo[3.2.1]octan-2-one, a monomer that can be derived from lignocellulose and CO2, exhibit a high glass transition temperature (Tg) of 129 °C, which is among the highest for nonaromatic, lignocellulose-derived polyamides. stanford.edu This work opens avenues for creating high-performance polymers from sustainable feedstocks. nih.govrsc.org
Table 1: Anionic Ring-Opening Polymerization (AROP) of 8-oxa-3-azabicyclo[3.2.1]octan-2-one stanford.eduConditions: 1 mol % t-BuOK (base), 1 mol % N-acetylated monomer (activator) in DMSO.
| Monomer Concentration (M) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Ambient | 60 | 71 |
| 2 | Ambient | 60 | 85 |
| 3 | Ambient | 60 | 78 |
| 2 | 40 | 60 | 68 |
| 2 | 0 | 60 | 98 |
| 2 | 0 | 15 | 98 |
Development of Novel Reagents and Catalysts Utilizing the Bicyclic Framework
The chiral and rigid nature of the azabicyclo[3.2.1]octane core makes it an attractive scaffold for the development of novel chiral catalysts for asymmetric synthesis. rsc.org Although its application in this area is not yet widespread, studies have demonstrated its significant potential. mdpi.comrsc.org
Researchers have designed and synthesized chiral catalysts based on the 2-azabicyclo[3.2.1]octane backbone for use in stereoselective aldol (B89426) reactions. mdpi.com In a study comparing various chiral catalysts, an amide based on the 2-azabicyclo[3.2.1]octane and a pyrrolidine (B122466) unit demonstrated superior catalytic activity. It afforded the aldol product in excellent chemical yields (up to 95%) and with good diastereo- and enantioselectivity. mdpi.com This success indicates that introducing the rigid bicyclic system into the catalyst structure is beneficial for achieving satisfactory results in asymmetric transformations. mdpi.com
The potential of this scaffold lies in its ability to create a well-defined chiral environment around a catalytic center, thereby inducing high levels of stereoselectivity in chemical reactions. Despite the synthetic challenges in accessing these cores, their unique structure holds promise for future advancements in asymmetric organocatalysis and the development of new reagents for organic synthesis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
